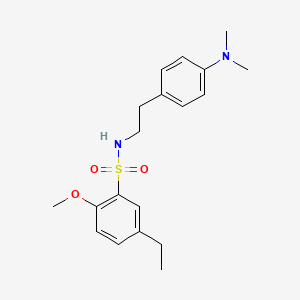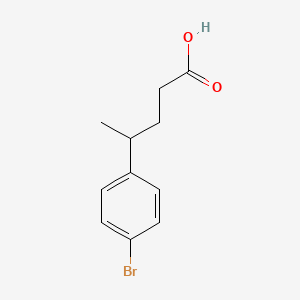
N-(4-(dimethylamino)phenethyl)-5-ethyl-2-methoxybenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of sulfonamide derivatives often involves the reaction of suitable amine precursors with sulfonyl chlorides in the presence of a base. For example, a study describes the synthesis of sulfonamides derived from 4-methoxyphenethylamine, which is structurally similar to the compound . The process includes the reaction with sulfonyl chloride in an aqueous sodium carbonate solution, followed by treatment with various alkyl/aralkyl halides to produce a series of new sulfonamides (Abbasi et al., 2018).
Molecular Structure Analysis
The molecular structure of sulfonamides can be characterized using spectroscopic techniques such as IR, 1H-NMR, and 13C-NMR. These methods provide detailed information on the molecular framework and functional groups present in the compound. For instance, crystal structure analysis of related sulfonamide compounds via X-ray crystallography reveals information about their conformation and intramolecular interactions, which are crucial for understanding their chemical behavior (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Sulfonamides participate in various chemical reactions, including those that lead to the formation of enzyme inhibitor complexes. These reactions are often explored through kinetic studies and computational modeling, providing insights into their mechanism of action on a molecular level. For example, certain sulfonamides have been shown to inhibit acetylcholinesterase competitively, a property that could be leveraged in therapeutic applications (Abbasi et al., 2018).
Aplicaciones Científicas De Investigación
Enzyme Inhibition and Alzheimer’s Disease Research
A study by Abbasi et al. (2018) described the synthesis of sulfonamides derived from 4-methoxyphenethylamine, which showed inhibitory activity against acetylcholinesterase, suggesting potential therapeutic applications for Alzheimer’s disease. The compounds demonstrated competitive inhibition of acetylcholinesterase, forming an irreversible enzyme-inhibitor complex, indicating their potential as lead structures for designing more potent inhibitors for treating neurodegenerative diseases (Abbasi et al., 2018).
Antiviral and Antifungal Activities
Another research effort by Zareef et al. (2007) focused on synthesizing new benzensulfonamide compounds bearing the 1,3,4-oxadiazole moiety. These compounds were evaluated for their anti-HIV and antifungal activities. While the paper primarily discusses the synthetic route and characterization of these compounds, it highlights the diverse potential of sulfonamide derivatives in combating infectious diseases (Zareef et al., 2007).
Chromatographic Studies
Research by Vandenheuvel and Gruber (1975) explored the development of N-dimethylaminomethylene derivatives for gas-liquid chromatography of primary sulfonamides. Their work demonstrated that these derivatives have excellent chromatographic properties, indicating the compound's utility in analytical chemistry, especially in the sensitive detection and quantification of sulfonamides in biological samples (Vandenheuvel & Gruber, 1975).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]ethyl]-5-ethyl-2-methoxybenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-5-15-8-11-18(24-4)19(14-15)25(22,23)20-13-12-16-6-9-17(10-7-16)21(2)3/h6-11,14,20H,5,12-13H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBHLRJBOYRXUFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=C(C=C1)OC)S(=O)(=O)NCCC2=CC=C(C=C2)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-(3,5-dimethoxyphenyl)-2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B2484397.png)
![(E)-2-cyano-3-[2-[(2,4-dichlorophenyl)methoxy]-3-methoxyphenyl]-N-(4-methoxyphenyl)prop-2-enamide](/img/structure/B2484398.png)
![2-(pyrrolidin-1-yl)-7-(thiophen-2-yl)-5-(3-(trifluoromethyl)benzyl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2484399.png)

![2-[(4-amino-6-benzyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]-N-(3-chlorophenyl)acetamide](/img/structure/B2484402.png)
![N-(2-chlorobenzyl)-2-{[7-(4-ethoxyphenyl)-8-oxo-7,8-dihydro[1,2,4]triazolo[4,3-a]pyrazin-3-yl]thio}acetamide](/img/structure/B2484403.png)

![Ethyl 5-[(1-ethoxy-1-oxopropan-2-yl)oxy]-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B2484405.png)
![ethyl 2-[[2-[1-[2-[(2-fluorobenzoyl)amino]ethyl]indol-3-yl]sulfanylacetyl]amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B2484407.png)

![8-(3,5-dimethylphenyl)-1,6,7-trimethyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2484412.png)
![N-[1-(3-Fluoro-5-methoxyphenyl)propan-2-yl]prop-2-enamide](/img/structure/B2484415.png)
![2-([1,1'-biphenyl]-4-yl)-N-(3-methyl-1-(4-oxo-4,5,6,7-tetrahydro-3H-cyclopenta[d]pyrimidin-2-yl)-1H-pyrazol-5-yl)acetamide](/img/structure/B2484416.png)